cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

Cycloaddition Acetylene equivalent Diels-Alder

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (also indexed as 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione) is a meso bicyclic anhydride in which a strained cyclobutene ring is fused to a succinic anhydride moiety. The compound serves as a privileged cyclobutene building block, enabling access to cyclobutene nucleosides, 2-azabicyclo[2.1.1]hexanes, chiral ligands, and 1,4-polybutadiene-based polymers via ring-opening metathesis polymerization (ROMP).

Molecular Formula C6H4O3
Molecular Weight 124.09 g/mol
Cat. No. B12942989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Cyclobut-3-ene-1,2-dicarboxylic anhydride
Molecular FormulaC6H4O3
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESC1=CC2C1C(=O)OC2=O
InChIInChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H/t3-,4+
InChIKeyXREQZAHSEPNASW-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (CAS 10374-07-9): Technical Baseline for Strained Bicyclic Anhydride Procurement


cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (also indexed as 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione) is a meso bicyclic anhydride in which a strained cyclobutene ring is fused to a succinic anhydride moiety . The compound serves as a privileged cyclobutene building block, enabling access to cyclobutene nucleosides, 2-azabicyclo[2.1.1]hexanes, chiral ligands, and 1,4-polybutadiene-based polymers via ring-opening metathesis polymerization (ROMP) [1]. Its defining structural features—the cis-alkene within a four-membered ring and the reactive anhydride—create a differentiated reactivity profile that is not replicated by simpler cyclic anhydrides or saturated cyclobutane analogs [2].

Why Maleic Anhydride, Cyclobutane-1,2-dicarboxylic Anhydride, or Norbornene Derivatives Cannot Substitute for cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride in Performance-Critical Workflows


The combination of a strained cyclobutene ring, a cis-configured alkene, and a cyclic anhydride in a single meso scaffold creates three orthogonal reactivity handles that no single in-class analog provides simultaneously [1]. Maleic anhydride lacks the four-membered ring strain required for ROMP and cannot function as an acetylene equivalent in cycloadditions. Cyclobutane-1,2-dicarboxylic anhydride (CAS 4462-96-8) lacks the alkene and therefore cannot undergo ROMP, enantioselective desymmetrization via the double bond, or thermal electrocyclic ring opening to dienes [2]. Norbornene/oxanorbornene derivatives, while ROMP-competent, produce a different polymer backbone and exhibit orthogonal chemoselectivity under low-temperature ROMP conditions [3]. The following quantitative evidence demonstrates where these differences become decision-critical.

Quantitative Differentiation Evidence for cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride vs. Closest Analogs


Acetylene Equivalence in Cycloadditions vs. Maleic Anhydride as Ethylene Equivalent

cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride functions as a formal acetylene equivalent in both Diels-Alder and 1,3-dipolar cycloadditions. Upon flash vacuum pyrolysis, the cycloadducts undergo thermal fragmentation via loss of maleic anhydride to yield products formally derived from acetylene [1]. In contrast, maleic anhydride itself serves as an ethylene equivalent, producing saturated adducts that cannot undergo analogous retro-cleavage to acetylene-derived products. The target compound reacted with at least 8 distinct reagent classes including nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, and 1,3-diphenylisobenzofuran, forming exclusively anti-isomers in all cases; Diels-Alder adducts were assigned endo configuration except for tetracyclone [1].

Cycloaddition Acetylene equivalent Diels-Alder 1,3-dipolar cycloaddition Flash vacuum pyrolysis

Radiation-Chemical [2+2] Cycloaddition Selectivity: Cyclobutene vs. Cyclobutane Derivative Formation

Under gamma-radiolysis conditions in benzonitrile, maleic anhydride (MSA) undergoes [2+2] cycloaddition with acetylene to give cis-cyclobut-3-ene-1,2-dicarboxylic anhydride with a radiation-chemical yield of G = 3.7 and a product yield of ≥80%. Under identical conditions with ethylene, the saturated cyclobutane-1,2-dicarboxylic anhydride forms with G = 0.04 [1]. This represents a 92.5-fold higher G-value for the cyclobutene product relative to its saturated analog.

Radiation chemistry G-value Cycloaddition selectivity Maleic anhydride Gamma-radiolysis

ROMP Backbone Architecture: Strictly 1,4-Polybutadiene vs. Polynorbornene/Oxanorbornene Backbones

ROMP of cyclobutene derivatives yields unsaturated polymers with a strictly 1,4-polybutadiene backbone—a regioregular microstructure that is not easily attainable by alternative polymerization methods such as anionic polymerization [1]. In contrast, norbornene and oxanorbornene derivatives, which dominate the ROMP monomer landscape, produce polymers with entirely different backbone architectures (cyclopentane-containing repeat units) [1]. This backbone difference is structural, not incremental: the 1,4-polybutadiene backbone provides distinct mechanical, electronic, and post-functionalization properties compared to polynorbornene backbones.

Ring-opening metathesis polymerization ROMP 1,4-polybutadiene Macromonomer Graft copolymer

Chemoselective ROMP at Low Temperature: Cyclobutene Polymerization While Norbornene Remains Intact

At 0 °C in THF with Grubbs first-generation catalyst, cyclobutene derivatives undergo ROMP readily, whereas norbornene derivatives remain completely intact under identical conditions [1]. This orthogonal reactivity enables the selective polymerization of cyclobutene moieties in substrates that contain both cyclobutene and norbornene groups, yielding norbornene-appended polycyclobutene [1]. This chemoselectivity is temperature-dependent and catalyst-specific, providing a unique synthetic handle for sequential or block copolymer strategies that cannot be replicated with norbornene-only or cyclobutene-only monomer systems.

Selective ROMP Orthogonal polymerization Cyclobutene Norbornene Ladderphane

Enantioselective Desymmetrization: Access to Chiral Cyclobutene Building Blocks with 99.3% ee

The meso (achiral) nature of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride enables enantioselective desymmetrization. Reaction with (−)-pantolactone provides access to enantioenriched cyclobutene derivatives, and the resulting (+)-3-oxabicyclo[3.2.0]hept-6-en-2-one was obtained in 99.3% enantiomeric excess via enzymatic oxidation of a derived diol with horse liver alcohol dehydrogenase [1]. In contrast, maleic anhydride and saturated cyclobutane-1,2-dicarboxylic anhydride lack the cyclobutene ring geometry that enables this specific desymmetrization—ring-opening desymmetrization of saturated cyclic meso-anhydrides is well-precedented but the resulting products lack the alkene functionality essential for downstream transformations such as ROMP or electrocyclic ring opening.

Desymmetrization Enantioselective synthesis Chiral building block Pantolactone Meso-anhydride

Improved Synthetic Accessibility: 85% Yield via Dichloroethene Route vs. Hazardous Acetylene Route

The traditional synthesis of this compound via direct [2+2] photocycloaddition of acetylene with maleic anhydride requires a 1000 W UV lamp, temperatures of approximately −60 °C, and carries significant explosion hazard . The improved Gauvry-Huet route uses (E)-1,2-dichloroethene as a safe acetylene surrogate: photochemical [2+2] cycloaddition with maleic anhydride followed by reductive chlorine elimination with activated zinc delivers the target compound in 85% yield (mixture of isomers 4a+4b+4c in 18:44:38 ratio) using a 400 W lamp under ambient cooling . This route is demonstrated on multigram scale, whereas the acetylene route has been documented to cause solvent ignition events .

Photochemical [2+2] cycloaddition Process safety Multigram synthesis Activated zinc reduction Dichloroethene

Decision-Critical Application Scenarios Where cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride Is the Preferred Procurement Choice


Synthesis of Cyclobutene Nucleoside Analogues Requiring Suppressed Thermal Electrocyclic Ring Opening

When synthesizing cyclobutene nucleoside analogues such as norcarbovir analogs, the meso anhydride serves as the starting material for a linear sequence that proceeds under mild conditions specifically designed to restrict the unwanted thermal electrocyclic ring opening to (Z,E)-dienes [1]. The target compound's cis-alkene geometry is preserved throughout the synthesis, enabling access to cyclobutene nucleosides unsubstituted at the vinylic position—a subclass that cannot be accessed from saturated cyclobutane anhydride precursors [2]. Maleic anhydride lacks the four-membered ring altogether and cannot serve this purpose.

Graft (Bottle-Brush) Copolymer Synthesis via Macromonomer ROMP Requiring a 1,4-Polybutadiene Backbone

For the synthesis of graft copolymers with a strictly 1,4-polybutadiene backbone, cyclobutenyl-capped macromonomers derived from this anhydride are essential building blocks [1]. The ROMP of these macromonomers via the grafting-through approach yields bottle-brush architectures with precise graft density and backbone regioregularity. Norbornene- or oxanorbornene-based macromonomers produce polymers with fundamentally different backbone structures and cannot deliver the 1,4-polybutadiene architecture that underpins the targeted mechanical, thermal, or dielectric properties [1].

Formal Acetylene Cycloaddition Sequences Requiring Masked Alkyne Synthons

In synthetic routes where acetylene gas is impractical or hazardous to use directly, this compound functions as a bench-stable, crystalline acetylene equivalent [1]. It undergoes both Diels-Alder and 1,3-dipolar cycloadditions with diverse reagents, and subsequent flash vacuum pyrolysis liberates maleic anhydride to reveal the formal acetylene adduct. This two-step sequence—cycloaddition followed by thermal retro-cleavage—is uniquely enabled by the cyclobutene anhydride scaffold and cannot be replicated with maleic anhydride or saturated cyclic anhydrides [1].

Enantioselective Synthesis of Chiral Cyclobutene and Cyclobutane Derivatives via Desymmetrization

The meso configuration of this anhydride makes it an ideal substrate for enantioselective desymmetrization, delivering enantioenriched cyclobutene building blocks with up to 99.3% ee [1]. The resulting chiral products retain the alkene functionality for further elaboration via ROMP, cross-metathesis, or electrocyclic ring opening. This is a gateway strategy for preparing chiral cyclobutane-containing pharmaceutical intermediates where the alkene serves as a latent handle for stereospecific functionalization. Neither maleic anhydride nor saturated cyclobutane anhydrides can provide the same combination of meso symmetry and alkene retention in the desymmetrization product.

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